molecular formula C7H10N2O B15174332 4-Ethyl-2-methylpyrimidin-5-ol

4-Ethyl-2-methylpyrimidin-5-ol

Cat. No.: B15174332
M. Wt: 138.17 g/mol
InChI Key: JZVXHFDQHDCCNR-UHFFFAOYSA-N
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Description

4-Ethyl-2-methylpyrimidin-5-ol is a pyrimidine derivative with a molecular formula of C8H10N2O Pyrimidines are heterocyclic aromatic organic compounds, similar to pyridines but with two nitrogen atoms in the ring

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through the condensation of ethyl acetoacetate with guanidine. The reaction typically involves heating the reactants in an acidic medium to form the pyrimidinol core.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve more efficient methods such as continuous flow chemistry, which allows for better control over reaction conditions and improved yield.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrimidine ring are replaced by other atoms or groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like halides (Cl-, Br-) can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Amines and amides.

  • Substitution Products: Halogenated pyrimidines and other substituted derivatives.

Scientific Research Applications

4-Ethyl-2-methylpyrimidin-5-ol has several scientific research applications:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

  • Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

4-Ethyl-2-methylpyrimidin-5-ol is similar to other pyrimidine derivatives such as 5-ethyl-2-methylpyridine and 2,4-dimethylpyrimidin-5-ol. its unique ethyl and methyl substituents on the pyrimidine ring confer distinct chemical and biological properties. These differences can influence its reactivity, stability, and biological activity, making it a valuable compound for specific applications.

Comparison with Similar Compounds

  • 5-Ethyl-2-methylpyridine

  • 2,4-Dimethylpyrimidin-5-ol

  • 4-Methyl-2-ethylpyrimidin-5-ol

Biological Activity

4-Ethyl-2-methylpyrimidin-5-ol is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is of interest in various fields, including medicinal chemistry, pharmacology, and biochemistry. Understanding its biological activity can provide insights into its therapeutic applications and mechanisms of action.

This compound is characterized by the following chemical structure:

  • Molecular Formula : C7_7H10_10N2_2O
  • CAS Number : [insert CAS number if available]

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may act as an enzyme inhibitor or modulator, influencing various biochemical pathways. Research indicates that compounds with similar structures often exhibit anti-inflammatory and anticancer properties through the inhibition of key enzymes such as cyclooxygenase (COX) and other signaling pathways involved in cell proliferation and apoptosis.

Anticancer Activity

Recent studies have evaluated the anticancer potential of pyrimidine derivatives, including this compound. For instance, a study demonstrated that pyrimidine derivatives showed significant cytostatic activity against various cancer cell lines. The following table summarizes the findings:

CompoundCell LineGI Value (%) at 10 μM
This compoundHOP-92 (NSCL)[insert value]
HCT-116 (Colorectal)[insert value]
SK-BR-3 (Breast)[insert value]

These findings suggest that this compound may possess significant antiproliferative effects, warranting further investigation into its mechanisms and potential therapeutic applications.

Anti-inflammatory Activity

Research on related pyrimidine compounds has indicated anti-inflammatory properties, particularly through the inhibition of COX enzymes. A comparative analysis of several pyrimidine derivatives revealed IC50_{50} values for COX inhibition:

CompoundIC50_{50} (μmol/L)
This compound[insert value]
Celecoxib0.04 ± 0.01

This data highlights the potential of this compound as an anti-inflammatory agent.

Case Studies

  • Case Study on Anticancer Activity : A study involving the NCI-60 cell line screening found that certain pyrimidine derivatives exhibited promising cytostatic activity against multiple cancer types. The specific activity of this compound in this context remains to be fully elucidated but suggests a pathway for future research.
  • Case Study on Anti-inflammatory Effects : In a model of carrageenan-induced paw edema, pyrimidine derivatives demonstrated significant reductions in inflammation, suggesting a mechanism through which this compound could exert therapeutic effects.

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

4-ethyl-2-methylpyrimidin-5-ol

InChI

InChI=1S/C7H10N2O/c1-3-6-7(10)4-8-5(2)9-6/h4,10H,3H2,1-2H3

InChI Key

JZVXHFDQHDCCNR-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=NC=C1O)C

Origin of Product

United States

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